N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

Description

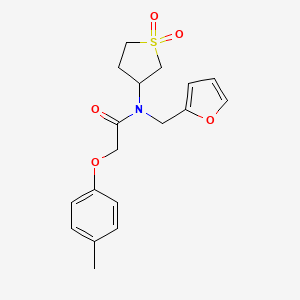

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a sulfonated tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) group, a furan-2-ylmethyl substituent, and a 4-methylphenoxy acetamide backbone.

Properties

Molecular Formula |

C18H21NO5S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C18H21NO5S/c1-14-4-6-16(7-5-14)24-12-18(20)19(11-17-3-2-9-23-17)15-8-10-25(21,22)13-15/h2-7,9,15H,8,10-13H2,1H3 |

InChI Key |

FSUITYARJIXOCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Phenoxyacetamide Group: This step involves the reaction of the intermediate with 4-methylphenol and acetic anhydride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

1. Antioxidant Properties:

Research indicates that derivatives containing the dioxidotetrahydrothiophene structure exhibit significant antioxidant capabilities, which can mitigate oxidative stress in cells .

2. Anti-inflammatory Effects:

In vitro studies suggest that the compound may reduce inflammatory markers, indicating potential applications in treating inflammatory diseases .

3. Anticancer Potential:

Preliminary investigations have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Specific studies have reported significant cytotoxic effects against human cancer cell lines such as MCF-7 and HCT-116 .

Case Study 1: Anticancer Activity

A study published in ACS Omega explored the anticancer properties of various derivatives related to this compound. The findings indicated that certain modifications enhanced cytotoxicity against multiple cancer cell lines, including significant growth inhibition percentages in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of similar compounds derived from dioxidotetrahydrothiophenes. These compounds demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Summary Table of Applications

| Application | Description |

|---|---|

| Antioxidant Activity | Protects cells from oxidative stress; significant effects noted in studies. |

| Anti-inflammatory Effects | Reduces inflammatory markers; potential use in treating inflammatory diseases. |

| Anticancer Properties | Induces apoptosis in cancer cells; effective against MCF-7 and HCT-116 lines. |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituents, synthesis, physicochemical properties, applications, and safety assessments.

Structural Analogues and Substituent Variations

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H23NO5S

- Molecular Weight : 419.5 g/mol

Biological Activity Overview

The biological activities of this compound are primarily related to its interactions with various biological pathways. Key activities include:

1. Anticancer Activity

Research indicates that compounds similar to this one often exhibit significant anticancer properties. For instance:

- A related pyrazole analog demonstrated potent antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 0.08 µM, indicating strong potential for cancer treatment .

- The compound's ability to induce apoptosis through caspase activation suggests a mechanism involving programmed cell death.

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

- Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Certain derivatives exhibited IC50 values indicating effective inhibition of COX activity .

3. Neuroprotective Effects

Some studies suggest that pyrazole compounds can modulate neurodegenerative pathways:

- Inhibition of acetylcholinesterase (AChE) and other metabolic enzymes relevant to neurodegenerative disorders has been observed in related compounds .

The biological effects of the compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.